molecular formula C19H23N3O2 B2767196 N-(1-cyanocyclopentyl)-2-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]acetamide CAS No. 1324119-60-9

N-(1-cyanocyclopentyl)-2-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]acetamide

Cat. No.: B2767196
CAS No.: 1324119-60-9
M. Wt: 325.412
InChI Key: ZOBAGJWKPSCTBE-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]acetamide is a synthetic organic compound of high chemical purity, offered to the scientific research community for investigative purposes in vitro. This molecule features a distinct molecular architecture that combines a cyanocyclopentyl group with a hydroxyphenyl-substituted 3,6-dihydro-2H-pyridine acetamide core. This specific structure suggests potential as a key intermediate or a candidate for screening in medicinal chemistry and drug discovery pipelines, particularly in the development of novel pharmacologically active molecules. Researchers may find value in its use for exploring structure-activity relationships (SAR), as a building block in synthetic chemistry, or in the development of assays for biological target identification. The presence of both hydrogen bond donor and acceptor sites, along with a hydrophobic cyclopentyl moiety, makes it a compound of interest for biochemical and biophysical studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle all chemicals with appropriate safety protocols in a laboratory setting.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c20-14-19(9-1-2-10-19)21-18(24)13-22-11-7-16(8-12-22)15-3-5-17(23)6-4-15/h3-7,23H,1-2,8-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBAGJWKPSCTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CN2CCC(=CC2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-cyanocyclopentyl)-2-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]acetamide (CAS Number: 1324119-60-9) is a novel compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H23N3O2
  • Molecular Weight : 325.4 g/mol
  • Structure : The compound features a cyanocyclopentyl group and a dihydropyridine moiety, which are crucial for its biological activity.
PropertyValue
CAS Number1324119-60-9
Molecular FormulaC19H23N3O2
Molecular Weight325.4 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological properties, including:

  • Analgesic Activity : Preliminary studies suggest that the compound may possess analgesic properties comparable to existing pain relief medications. It appears to modulate pain pathways without significant hepatotoxicity, a common side effect in many analgesics .
  • Antipyretic Effects : The compound has shown potential in reducing fever in experimental models, indicating its dual role as both an analgesic and antipyretic agent .
  • Neuroprotective Properties : There is emerging evidence that the compound may exert neuroprotective effects, potentially through modulation of neurotransmitter systems and reduction of oxidative stress.

The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized to interact with specific receptors involved in pain and inflammation pathways, possibly involving:

  • Inhibition of Cyclooxygenase (COX) : Similar compounds have been shown to inhibit COX enzymes, leading to decreased production of pro-inflammatory mediators.
  • Modulation of the Endocannabinoid System : Some studies suggest that the compound may influence cannabinoid receptors, which play a role in pain modulation and neuroprotection.

Study 1: Analgesic and Antipyretic Evaluation

A study conducted on laboratory mice treated with varying doses of this compound demonstrated significant reductions in both pain response and fever compared to control groups receiving standard analgesics like acetaminophen (ApAP). The results indicated a dose-dependent effect with minimal side effects observed on liver function tests (LFTs) compared to ApAP-treated groups .

Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, the compound was administered to models of oxidative stress-induced neuronal damage. Results showed that treatment with this compound significantly reduced markers of oxidative stress and apoptosis in neuronal cells. Histological analysis revealed preserved neuronal architecture in treated animals compared to controls.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(1-cyanocyclopentyl)-2-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]acetamide typically involves several key steps, including careful control of reaction conditions such as temperature and pH to optimize yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for monitoring the reaction progress and verifying product formation. Characterization is further supported by Infrared Spectroscopy (IR) and Mass Spectrometry (MS) to confirm the identity and purity of the synthesized compound .

Pharmaceutical Applications

This compound has garnered interest in pharmaceutical research due to its bioactive characteristics. Potential applications include:

  • Antimicrobial Activity : Studies have shown that derivatives of acetamides can be synthesized to yield compounds with antimicrobial properties against various strains of bacteria and fungi. Molecular docking studies suggest that modifications in the structure of similar compounds can significantly influence their binding affinities and biological activities .
  • Drug Development : As a potential drug candidate, this compound may exhibit diverse biological activities due to its multiple functional groups. Research indicates that compounds with similar structures have been explored for their efficacy in treating various diseases, including infections caused by resistant bacterial strains .

Case Study 1: Antimicrobial Properties

A study utilizing derivatives of this compound demonstrated significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The disc diffusion method was employed to evaluate the antimicrobial efficacy, revealing promising results for future drug development .

Case Study 2: Molecular Docking Studies

Molecular docking studies were conducted to assess the interaction of this compound with various biological targets. The studies indicated that structural modifications could enhance the compound's efficacy as an antimicrobial agent. This highlights the importance of structure-activity relationship (SAR) studies in optimizing drug candidates .

Potential Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Further Structural Modifications : Investigating different substitutions on the core structure may lead to enhanced pharmacological profiles.
  • In Vivo Studies : Conducting animal studies to evaluate the safety and efficacy of this compound in real biological systems will be crucial for advancing it toward clinical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related acetamide derivatives, focusing on molecular features, substituents, and functional implications.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Biological/Functional Notes References
Target Compound : N-(1-cyanocyclopentyl)-2-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]acetamide C₁₉H₂₂N₄O₂ 362.41 Cyanocyclopentyl, 4-hydroxyphenyl-dihydropyridine Potential ligand; hydrogen-bonding capability
N-(1-cyanocyclopentyl)-2-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}acetamide C₂₁H₃₀N₄O₃S 418.55 Piperazinyl-sulfonyl, cyanocyclopentyl Enhanced steric bulk; sulfonyl group may improve stability
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ 406.26 Dichlorophenyl, dihydropyrazolyl Structural similarity to benzylpenicillin; coordination abilities
N-(4-hydroxyphenyl)acetamide C₈H₉NO₂ 151.17 4-hydroxyphenyl Simple model for phenolic acetamides; metabolite relevance
N-(1-adamantyl)-2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide C₂₄H₂₉N₃O₂S₂ 455.64 Adamantyl, thienopyrimidine, sulfanyl Complex heterocyclic system; potential kinase inhibition

Key Comparative Insights

In contrast, 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide replaces the dihydropyridine with a dihydropyrazolyl ring, demonstrating how heterocycle choice impacts conformational flexibility and hydrogen-bonding networks.

However, dichlorophenyl substituents (e.g., in ) enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Heterocyclic Systems and Biological Implications The dihydropyridine ring in the target compound contrasts with the thienopyrimidine system in N-(1-adamantyl)-2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide . The latter’s fused thienopyrimidine core is associated with kinase inhibition, suggesting that the target compound’s dihydropyridine could similarly modulate enzyme activity.

Synthetic Accessibility The synthesis of dichlorophenyl acetamide derivatives (e.g., ) involves coupling 3,4-dichlorophenylacetic acid with aminopyrazoles, a strategy adaptable to the target compound by substituting with 4-hydroxyphenylacetic acid and a dihydropyridine amine precursor.

Q & A

Q. Basic

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates to measure IC50 values.
  • Cell viability assays (MTT/XTT) : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM.
  • Antimicrobial disk diffusion : Assess activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
    Dose-response curves and triplicate replicates are essential to minimize variability. Include positive controls (e.g., doxorubicin for cytotoxicity) .

How do structural analogs of this compound compare in biological activity?

Advanced
Key analogs and their activity profiles:

Compound ClassStructural VariationBiological ActivitySource
Thienopyrimidine derivativesReplacement of cyanocyclopentylEnhanced kinase inhibition
Oxadiazole-containing analogsAddition of oxadiazole ringImproved antimicrobial potency
Simplified phenylacetamidesRemoval of dihydropyridine moietyReduced cytotoxicity

SAR studies suggest the cyanocyclopentyl group enhances target selectivity, while the dihydropyridine moiety influences cellular permeability .

What strategies resolve contradictions in bioactivity data across experimental models?

Q. Advanced

  • Orthogonal assays : Validate initial findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Metabolic stability testing : Rule out degradation artifacts in cell-based vs. cell-free systems.
  • Computational docking : Identify binding pose discrepancies (e.g., using AutoDock Vina or Schrödinger Suite).
    For example, conflicting IC50 values in kinase assays may arise from differences in ATP concentration or buffer conditions. Cross-validation with molecular dynamics simulations can clarify interactions .

How can computational modeling predict binding modes with biological targets?

Q. Advanced

  • Molecular docking : Screen against crystal structures of target proteins (e.g., PDB IDs) to prioritize high-affinity conformers.
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes.
  • Free energy calculations (MM/PBSA) : Quantify binding energies and identify critical residues (e.g., hydrogen bonds with the 4-hydroxyphenyl group).
    Studies on related compounds show that the cyanocyclopentyl group stabilizes hydrophobic pockets in kinase domains .

What methodologies optimize pharmacokinetic studies for this compound?

Q. Advanced

  • ADME profiling : Use Caco-2 monolayers for permeability and microsomal assays (human liver microsomes) for metabolic stability.
  • Plasma protein binding : Employ equilibrium dialysis to measure unbound fractions.
  • In vivo PK in rodents : Conduct cassette dosing with LC-MS/MS quantification to assess AUC and half-life.
    Data from analogs indicate moderate hepatic clearance (20–30 mL/min/kg), suggesting potential for oral bioavailability .

How can crystallization conditions be optimized for polymorph control?

Q. Advanced

  • Solvent screening : Test polar (e.g., DMSO) vs. non-polar (toluene) solvents to isolate stable polymorphs.
  • Temperature gradients : Slow cooling (0.1°C/min) from saturation points to favor single-crystal growth.
  • Additive screening : Use polymers (e.g., PVP) to suppress undesired crystal habits.
    In a related acetamide, single crystals suitable for X-ray diffraction were obtained via slow evaporation of methylene chloride at 273 K .

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